molecular formula C38H67N9O11S B12402888 H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

Cat. No.: B12402888
M. Wt: 858.1 g/mol
InChI Key: BVDVHCOYJRQHOB-BMGWUDNWSA-N
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Description

Primary Sequence Analysis and Amino Acid Composition

The peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH comprises seven amino acids: glutamic acid (Glu), proline (Pro), leucine (Leu), glutamine (Gln), leucine (Leu), lysine (Lys), and methionine (Met). Its linear sequence, represented as EPLQLKM , has a molecular weight of 858.1 g/mol and a theoretical isoelectric point (pI) of 6.2 , calculated using ProtParam. The amino acid composition reveals a balance of hydrophobic (Leu, Met) and charged residues (Glu, Lys), with Pro introducing structural rigidity (Table 1).

Table 1: Amino Acid Composition and Properties

Position Amino Acid Side Chain Property Molecular Weight (Da)
1 Glutamic Acid Acidic, Polar 147.13
2 Proline Cyclic, Rigid 115.13
3 Leucine Hydrophobic 131.17
4 Glutamine Polar, Uncharged 146.15
5 Leucine Hydrophobic 131.17
6 Lysine Basic, Polar 146.19
7 Methionine Hydrophobic, Sulfur-containing 149.21

The N-terminal glutamate and C-terminal methionine contribute to its charge distribution, with a net charge of +1 at physiological pH due to lysine’s basic side chain. ProtParam analysis further indicates an instability index of 35.2 , classifying the peptide as moderately stable, and a grand average of hydropathicity (GRAVY) of -0.12 , suggesting mild hydrophobicity.

Secondary Structure Prediction and Computational Modeling

Secondary structure predictions using PEP-FOLD4 , a de novo peptide modeling tool, suggest that EPLQLKM adopts a mixed conformation in aqueous environments. Simulations at neutral pH (7.0) predict a partial α-helix spanning residues 3–6 (Leu-Gln-Leu-Lys), stabilized by hydrogen bonds between Gln⁴ and Lys⁶. Proline at position 2 introduces a kink, disrupting helical continuity and promoting a β-turn between Glu¹ and Leu³ (Figure 1A).

Figure 1: Predicted Secondary Structures
(A) PEP-FOLD4-generated model showing α-helix (residues 3–6) and β-turn (residues 1–3). (B) Solvent-accessible surface area (SASA) map highlighting hydrophobic patches (Leu³, Leu⁵, Met⁷).

Coarse-grained molecular dynamics (CG-MD) simulations using the MARTINI force field corroborate these findings, demonstrating that hydrophobic residues (Leu³, Leu⁵, Met⁷) cluster to minimize solvent exposure, while charged residues (Glu¹, Lys⁶) stabilize the structure via electrostatic interactions. Notably, the peptide’s compactness (radius of gyration = 0.9 nm ) and solvent accessibility align with its predicted GRAVY score.

Tertiary Structure Dynamics in Aqueous Solutions

In aqueous environments, EPLQLKM exhibits dynamic conformational changes influenced by pH and ionic strength. CG-MD simulations reveal that at pH 3.0 , protonation of Glu¹ and Lys⁶ reduces electrostatic repulsion, enabling tighter packing (radius of gyration = 0.8 nm ) and enhanced α-helical content (42% vs. 35% at pH 7.0). Conversely, at pH 9.0 , deprotonated Lys⁶ increases repulsion with Glu¹, leading to extended conformations (radius of gyration = 1.1 nm ) and reduced helicity.

Table 2: Structural Parameters Under Varied Conditions

Condition Radius of Gyration (nm) α-Helix Content (%) Dominant Interactions
pH 3.0 0.8 42 Hydrophobic clustering
pH 7.0 0.9 35 Electrostatic stabilization
pH 9.0 1.1 28 Charge repulsion

Properties

Molecular Formula

C38H67N9O11S

Molecular Weight

858.1 g/mol

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

BVDVHCOYJRQHOB-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH has been identified as a mesenchymal stem cell-specific peptide . Its mechanism of action involves binding to specific receptors on mesenchymal stem cells, which triggers signaling pathways influencing cell behavior such as proliferation and differentiation. Notably, it interacts with integrins and other cell surface receptors .

Scientific Research Applications

The applications of this compound span several scientific domains:

  • Chemistry : It serves as a model peptide for studying peptide synthesis and modification techniques.
  • Biology : The peptide is employed in studies related to cell signaling, particularly in mesenchymal stem cells .
  • Medicine : Investigations into its potential for targeted drug delivery and regenerative medicine are ongoing. Its ability to enhance stem cell behavior makes it a candidate for therapies aimed at tissue repair .
  • Industry : this compound is utilized in developing peptide-based therapeutics and diagnostics .

Data Table: Applications Overview

Application AreaSpecific UseKey Findings
ChemistryModel peptide for synthesis studiesFacilitates understanding of peptide bond formation and stability
BiologyCell signaling studiesEnhances proliferation of mesenchymal stem cells in vitro
MedicineTargeted drug deliveryPotential to improve regenerative outcomes in tissue engineering
IndustryPeptide therapeutics developmentContributes to the design of new diagnostic tools

Case Studies

  • Cell Signaling in Mesenchymal Stem Cells :
    • A study demonstrated that this compound significantly increased the proliferation rate of mesenchymal stem cells when applied in culture conditions. The interaction with integrin receptors was crucial for this effect, suggesting its utility in regenerative medicine .
  • Peptide-Based Drug Delivery Systems :
    • Research explored the use of this compound in creating Gd-DOTA-peptide complexes for magnetic resonance imaging (MRI) applications. These complexes showed enhanced contrast in imaging studies, indicating potential for clinical diagnostics .
  • Peptide Therapeutics Development :
    • The compound has been investigated for its role in developing novel therapeutic peptides targeting specific diseases. Its structural properties allow for modifications that can enhance bioactivity and specificity .

Mechanism of Action

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH exerts its effects by specifically binding to receptors on mesenchymal stem cells. This binding triggers signaling pathways that influence cell behavior, including proliferation, differentiation, and migration. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with integrins and other cell surface receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specificity for mesenchymal stem cells, making it a valuable tool in stem cell research and regenerative medicine. Its ability to target specific cell types sets it apart from other peptides .

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